1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride
CAS No.: 1251924-69-2
Cat. No.: VC3375875
Molecular Formula: C10H14Cl2N4S
Molecular Weight: 293.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251924-69-2 |
|---|---|
| Molecular Formula | C10H14Cl2N4S |
| Molecular Weight | 293.22 g/mol |
| IUPAC Name | 2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C10H12N4S.2ClH/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14;;/h1-3,11H,4-7H2;2*1H |
| Standard InChI Key | OSRDCOARRFBNRI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC3=C(S2)N=CC=C3.Cl.Cl |
| Canonical SMILES | C1CN(CCN1)C2=NC3=C(S2)N=CC=C3.Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Features
1-{ Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride consists of a thiazolopyridine core connected to a piperazine ring. The thiazolopyridine portion contains a fused ring system with a thiazole and pyridine, creating a planar, aromatic structure. The piperazine ring is attached at the 2-position of the thiazole portion, forming a key connection point that influences the compound's chemical behavior and biological interactions.
The compound exists as a dihydrochloride salt, which significantly affects its solubility and handling characteristics. The salt formation occurs at the basic nitrogen atoms within the molecule, primarily at the piperazine moiety, which contains two nitrogen atoms capable of accepting protons.
Physical and Chemical Properties
The detailed physical and chemical properties of 1-{ Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride are presented in Table 1, compiled from available data.
Table 1: Physical and Chemical Properties of 1-{ Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride
The compound's salt form significantly enhances its water solubility compared to the free base, which is a crucial consideration for pharmaceutical applications. The dihydrochloride salt formation also affects the compound's stability and its behavior in different pH environments.
Synthesis and Preparation Methods
The synthesis of 1-{ Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride typically involves a reaction sequence that combines the thiazolopyridine core with the piperazine moiety. The general synthetic pathway consists of several critical steps, each requiring specific reaction conditions and reagents to ensure optimal yield and purity.
Key Synthetic Routes
The primary synthetic approach involves the reaction of an appropriately substituted thiazolopyridine precursor with piperazine or a protected piperazine derivative. This coupling reaction typically occurs at the 2-position of the thiazole ring, forming the critical carbon-nitrogen bond that connects the two main structural components.
The reaction often requires careful control of temperature, solvent selection, and potentially catalysts to promote efficient coupling. After the initial coupling reaction, subsequent deprotection steps may be necessary if protected piperazine derivatives were used. The final step in the synthesis pathway involves salt formation through the addition of hydrochloric acid to convert the free base to the dihydrochloride salt.
Optimization Considerations
Several factors influence the efficiency of the synthesis:
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Reaction temperature and time must be carefully optimized to maximize yield while minimizing side reactions.
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Solvent selection affects both solubility of reactants and reaction kinetics.
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Purification methods must be tailored to ensure high-purity final product.
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Salt formation conditions require precise control to ensure complete conversion to the dihydrochloride form.
Comparative Analysis with Related Compounds
To better understand the potential characteristics and applications of 1-{ Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride, it is valuable to compare it with structurally similar compounds that have been more extensively studied.
Comparison with Other Thiazole-Containing Compounds
Some related compounds include 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride (CAS: 1354961-55-9), which features a dihydrothiazole ring instead of the thiazolopyridine scaffold . Despite the structural differences, both compounds maintain the piperazine linkage to a thiazole-based heterocycle, suggesting potential similarities in some chemical behaviors.
Comparison with Related Triazole Derivatives
Another related compound is 1-{ triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride (CAS: 1803591-02-7) . While this compound contains a triazolopyrazine core instead of a thiazolopyridine, the common piperazine attachment creates interesting comparative points. The different heterocyclic cores would likely result in distinct biological activity profiles while maintaining similar drug-like properties contributed by the piperazine moiety.
Table 2: Comparison of 1-{ Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride with Related Compounds
Research and Development Perspectives
The unique structural features of 1-{ Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride position it as a valuable building block in medicinal chemistry research. This compound can serve as a starting point for developing more complex molecules with targeted biological activities.
Integration into Drug Discovery Programs
The compound could serve as an intermediate or scaffold in drug discovery programs targeting various diseases. Its nitrogen-rich structure makes it particularly suitable for developing compounds targeting protein-protein interactions, enzyme active sites, or receptor binding pockets.
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